Diethyl 2,3-diethoxysuccinate
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Overview
Description
Diethyl 2,3-diethoxysuccinate is an organic compound with the molecular formula C12H22O6. It is a diester derivative of succinic acid, characterized by the presence of two ethoxy groups attached to the succinate backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2,3-diethoxysuccinate can be synthesized through the esterification of succinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where succinic acid and ethanol are fed into a reactor with an acid catalyst. The reaction mixture is continuously distilled to separate the ester product from the reaction by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-diethoxysuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl 2,3-dioxosuccinate.
Reduction: Reduction reactions can convert it to diethyl 2,3-dihydroxysuccinate.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diethyl 2,3-dioxosuccinate.
Reduction: Diethyl 2,3-dihydroxysuccinate.
Substitution: Various substituted succinates depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,3-diethoxysuccinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of polymers and as a plasticizer.
Mechanism of Action
The mechanism by which diethyl 2,3-diethoxysuccinate exerts its effects depends on the specific reaction or application. In enzyme-catalyzed reactions, it may act as a substrate that undergoes transformation through the catalytic activity of the enzyme. The molecular targets and pathways involved vary based on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: A simpler ester of succinic acid without the ethoxy groups.
Diethyl 2,3-diisopropylsuccinate: A similar compound with isopropyl groups instead of ethoxy groups.
Diethyl 2,3-dimethoxysuccinate: A compound with methoxy groups instead of ethoxy groups.
Uniqueness
Diethyl 2,3-diethoxysuccinate is unique due to the presence of ethoxy groups, which impart distinct chemical properties and reactivity compared to other succinate derivatives. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
7153-16-4 |
---|---|
Molecular Formula |
C12H22O6 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
diethyl 2,3-diethoxybutanedioate |
InChI |
InChI=1S/C12H22O6/c1-5-15-9(11(13)17-7-3)10(16-6-2)12(14)18-8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
KWALRSPAGVOALG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(C(=O)OCC)OCC)C(=O)OCC |
Origin of Product |
United States |
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